

# The Evolutionary Tapestry of N-Acylethanolamine Signaling: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Palmityl arachidonate*

Cat. No.: *B15601696*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The N-acylethanolamines (NAEs) are a class of lipid signaling molecules that play crucial roles in a multitude of physiological processes, including inflammation, pain, and neurotransmission. This technical guide delves into the evolutionary conservation of the biosynthetic and degradative pathways of two prominent NAEs: N-palmitoylethanolamine (PEA) and N-arachidonoylethanolamine (anandamide). Understanding the ancient origins and conserved nature of these pathways across diverse species provides critical insights for basic research and the development of novel therapeutics targeting the endocannabinoid system and related lipid signaling networks.

The core machinery for NAE metabolism is remarkably conserved throughout the animal kingdom, highlighting its fundamental biological importance. This guide will explore the key enzymatic players, from the initial synthesis of N-acyl-phosphatidylethanolamine (NAPE) to the eventual hydrolysis of NAEs, and the downstream signaling events mediated by their interaction with various receptors and enzymes. By presenting quantitative data, detailed experimental protocols, and visual representations of these pathways, we aim to provide a comprehensive resource for professionals in the field.

## Core Biosynthetic and Degradative Pathways: An Evolutionary Perspective

The biosynthesis of NAEs is a two-step process initiated by the N-acylation of phosphatidylethanolamine (PE) to form NAPE, catalyzed by N-acyltransferases (NATs). Subsequently, NAPE is hydrolyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release the bioactive NAE. The degradation of NAEs is primarily mediated by fatty acid amide hydrolase (FAAH), which breaks them down into their constituent fatty acid and ethanolamine.

The evolutionary origins of this system are deep, with components of the endocannabinoid system appearing early in metazoan evolution. While cannabinoid receptors of the CB1/CB2 type are considered a chordate innovation, the enzymes responsible for endocannabinoid metabolism are found throughout the animal kingdom, suggesting that NAEs played signaling roles long before the evolution of their canonical receptors.

## Key Enzymes and Their Evolutionary Conservation

- N-Acyltransferases (NATs): These enzymes catalyze the transfer of a fatty acyl group from a donor phospholipid to the head group of PE. The conservation of NATs across eukaryotes suggests an ancient origin for the initial step in NAE biosynthesis. While multiple enzymes can exhibit NAT activity, their substrate specificities and evolutionary relationships are areas of active research.
- N-Acylphosphatidylethanolamine-specific Phospholipase D (NAPE-PLD): This enzyme is a key player in the production of NAEs. Orthologs of NAPE-PLD have been identified in various vertebrate and invertebrate species, indicating its conserved role in lipid signaling.
- Fatty Acid Amide Hydrolase (FAAH): As the primary catabolic enzyme for NAEs, FAAH is crucial for terminating their signaling. FAAH is highly conserved across mammals and has been identified in other vertebrates and some invertebrates. Its presence and activity are critical determinants of endogenous NAE tone.[\[1\]](#)[\[2\]](#)

## Quantitative Data on NAE Pathways

The following tables summarize quantitative data related to the levels of key NAEs and the activity of the enzymes involved in their metabolism across different species. This comparative data highlights the conserved nature and species-specific variations of these pathways.

Table 1: Endogenous Levels of N-palmitoylethanolamine (PEA) and Anandamide (AEA) in Various Tissues and Species

| Species                  | Tissue                    | PEA (pmol/g or pmol/mg protein) | AEA (pmol/g or pmol/mg protein) | Reference |
|--------------------------|---------------------------|---------------------------------|---------------------------------|-----------|
| Homo sapiens (Human)     | Plasma                    | 1.8 ± 0.2 (pmol/mL)             | 0.2 ± 0.03 (pmol/mL)            | [3]       |
| Mus musculus (Mouse)     | Brain                     | ~15-50 (pmol/g)                 | ~1-5 (pmol/g)                   | [4]       |
| Rattus norvegicus (Rat)  | Brain                     | 50.3 ± 4.5 (pmol/g)             | 4.9 ± 0.5 (pmol/g)              | [5]       |
| Rattus norvegicus (Rat)  | Small Mesenteric Arteries | 13.0 ± 2.0 (pmol/mg protein)    | 0.1 ± 0.02 (pmol/mg protein)    | [6]       |
| Bos taurus (Bovine)      | Retina                    | Present (levels not quantified) | Present (levels not quantified) | [7]       |
| Dictyostelium discoideum | Whole organism            | Present (levels not quantified) | Present (levels not quantified) | [8]       |

Table 2: Comparative Enzymatic Activity of Fatty Acid Amide Hydrolase (FAAH)

| Species                       | Tissue/Enzyme Source | Substrate  | Km (μM)        | Vmax<br>(pmol/min/mg protein) | Reference            |
|-------------------------------|----------------------|------------|----------------|-------------------------------|----------------------|
| Homo sapiens<br>(Human)       | Recombinant          | Anandamide | 4.8            | 3100                          | <a href="#">[9]</a>  |
| Mus musculus<br>(Mouse)       | Brain homogenate     | Anandamide | 40.0 ± 5.6     | 22.2 ± 3.5                    | <a href="#">[10]</a> |
| Rattus norvegicus<br>(Rat)    | Brain microsomes     | Anandamide | 9.5            | 1800                          | <a href="#">[11]</a> |
| Hirudo medicinalis<br>(Leech) | Recombinant          | Anandamide | Not determined | Not determined                | <a href="#">[8]</a>  |

Table 3: Comparative Enzymatic Activity of NAPE-PLD

| Species                    | Tissue/Enzyme Source | Substrate         | Km (μM)        | Vmax<br>(pmol/min/mg protein) | Reference            |
|----------------------------|----------------------|-------------------|----------------|-------------------------------|----------------------|
| Homo sapiens<br>(Human)    | Recombinant          | N-arachidonoyl-PE | Not determined | Not determined                | <a href="#">[12]</a> |
| Mus musculus<br>(Mouse)    | Brain homogenate     | N-arachidonoyl-PE | 40.0 ± 5.6     | 22.2 ± 3.5                    | <a href="#">[10]</a> |
| Rattus norvegicus<br>(Rat) | Brain homogenate     | N-palmitoyl-PE    | 25             | 110                           | <a href="#">[13]</a> |

## Downstream Signaling Pathways

The biological effects of PEA and anandamide are mediated through their interaction with a variety of downstream targets. The conservation of these targets across evolution further underscores the importance of NAE signaling.

### Cyclooxygenase-2 (COX-2)

COX-2, an enzyme involved in the synthesis of prostaglandins, can also metabolize anandamide and other NAEs to produce prostaglandin ethanolamides (prostamides).[\[14\]](#)[\[15\]](#) [\[16\]](#)[\[17\]](#) This interaction represents a significant and conserved pathway for the bio-transformation of endocannabinoids, leading to the generation of novel bioactive lipids. The substrate specificity of COX-2 for different NAEs is an important area of research.[\[4\]](#)[\[12\]](#)[\[18\]](#)

### Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel that functions as a molecular integrator of pain and heat.[\[8\]](#)[\[19\]](#) Anandamide is a known endogenous agonist of TRPV1, and its activation of this channel is a well-conserved signaling mechanism.[\[6\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#) PEA has been shown to potentiate the effects of anandamide at TRPV1 receptors, an effect known as the "entourage effect."[\[6\]](#)[\[21\]](#)[\[24\]](#)[\[27\]](#) The sensitivity of TRPV1 to NAEs has been observed across various vertebrate species.[\[8\]](#)

### G Protein-Coupled Receptor 55 (GPR55)

GPR55 is an orphan receptor that has been proposed as a cannabinoid receptor.[\[2\]](#)[\[7\]](#)[\[28\]](#)[\[29\]](#) [\[30\]](#)[\[31\]](#)[\[32\]](#) It is activated by certain lysophosphatidylinositols and some cannabinoids. The signaling pathways downstream of GPR55 activation, including the phosphorylation of ERK1/2, are conserved across mammalian species.[\[1\]](#)[\[13\]](#)[\[23\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#) The evolutionary relationship between GPR55 and the classical cannabinoid receptors is a subject of ongoing investigation.[\[28\]](#)

## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and a general experimental workflow for studying NAE metabolism and signaling.



[Click to download full resolution via product page](#)

Caption: Core NAE biosynthetic, degradative, and signaling pathways.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for studying NAE pathways.

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NAE pathways.

### Quantification of N-Acylethanolamines by LC-MS/MS

**Objective:** To accurately measure the levels of PEA, AEA, and other NAEs in biological samples.

**Materials:**

- Biological tissue or plasma

- Internal standards (deuterated NAEs)
- Solvents: Methanol, Chloroform, Water (HPLC grade)
- Solid Phase Extraction (SPE) cartridges (C18)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

**Procedure:**

- Sample Homogenization: Homogenize frozen tissue samples in a solution of chloroform:methanol (2:1, v/v) containing a known amount of deuterated internal standards.
- Lipid Extraction: Perform a Folch extraction by adding chloroform and water to the homogenate, followed by centrifugation to separate the organic and aqueous phases. Collect the lower organic phase.
- Solid Phase Extraction (SPE): Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in a small volume of methanol and load it onto a pre-conditioned C18 SPE cartridge.
- Elution: Wash the cartridge with a polar solvent to remove impurities, then elute the NAEs with a less polar solvent such as acetonitrile or methanol.
- LC-MS/MS Analysis: Evaporate the eluate and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis. Use a reverse-phase C18 column for chromatographic separation. The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each NAE and its corresponding internal standard.
- Quantification: Create a standard curve using known concentrations of NAE standards. Quantify the endogenous NAEs by comparing their peak areas to those of the internal standards.

## Fluorometric Assay for Fatty Acid Amide Hydrolase (FAAH) Activity

Objective: To measure the enzymatic activity of FAAH in tissue homogenates or cell lysates.[\[9\]](#) [\[11\]](#)[\[37\]](#)[\[38\]](#)[\[39\]](#)

#### Materials:

- Tissue homogenate or cell lysate
- FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
- FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
- FAAH inhibitor (for control experiments)
- Fluorescence microplate reader

#### Procedure:

- Sample Preparation: Prepare tissue homogenates or cell lysates in ice-cold assay buffer. Determine the protein concentration of the samples.
- Reaction Setup: In a 96-well microplate, add the sample to the assay buffer. Include wells for a negative control (no enzyme) and an inhibitor control.
- Initiate Reaction: Add the FAAH substrate (AAMCA) to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The increase in fluorescence corresponds to the hydrolysis of AAMCA by FAAH, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC).
- Data Analysis: Calculate the rate of AMC production from a standard curve of known AMC concentrations. Express FAAH activity as pmol of AMC produced per minute per mg of protein.

## Radiometric Assay for NAPE-PLD Activity

Objective: To measure the enzymatic activity of NAPE-PLD.[\[10\]](#)[\[40\]](#)[\[41\]](#)

Materials:

- Tissue homogenate or cell lysate
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Radioactively labeled NAPE substrate (e.g., N-[1-14C]arachidonoyl-PE)
- Thin-layer chromatography (TLC) plates
- Scintillation counter

Procedure:

- Sample Preparation: Prepare tissue homogenates or cell lysates in assay buffer.
- Reaction Setup: In a reaction tube, combine the sample with the radioactively labeled NAPE substrate.
- Incubation: Incubate the reaction mixture at 37°C for a specified time.
- Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture and perform a lipid extraction.
- Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate the NAPE substrate from the NAE product.
- Quantification: Scrape the spots corresponding to the NAE product and quantify the radioactivity using a scintillation counter.
- Data Analysis: Calculate the amount of NAE produced based on the specific activity of the radiolabeled substrate and express NAPE-PLD activity as pmol of NAE produced per minute per mg of protein.

## Assay for COX-2 Metabolism of Endocannabinoids

Objective: To determine the ability of COX-2 to metabolize NAEs.[\[12\]](#)[\[14\]](#)[\[16\]](#)[\[17\]](#)[\[22\]](#)[\[42\]](#)

#### Materials:

- Purified COX-2 enzyme or cell lysates containing COX-2
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with hematin and phenol)
- NAE substrate (e.g., anandamide)
- LC-MS/MS system

#### Procedure:

- Reaction Setup: In a reaction tube, combine the COX-2 enzyme source with the assay buffer.
- Initiate Reaction: Add the NAE substrate to start the reaction.
- Incubation: Incubate at 37°C for a defined period.
- Reaction Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., a cold organic solvent) and extract the lipids.
- LC-MS/MS Analysis: Analyze the extracted lipids by LC-MS/MS to identify and quantify the resulting prostaglandin ethanolamides.
- Data Analysis: Determine the rate of product formation to assess the metabolic activity of COX-2 towards the specific NAE substrate.

## Calcium Imaging Assay for TRPV1 Activation

Objective: To measure the activation of TRPV1 channels by NAEs.[\[5\]](#)[\[25\]](#)[\[26\]](#)[\[43\]](#)[\[44\]](#)[\[45\]](#)

#### Materials:

- Cells expressing TRPV1 (e.g., HEK293-TRPV1 or primary sensory neurons)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

- NAE agonists (e.g., anandamide, capsaicin as a positive control)
- TRPV1 antagonist (for control experiments)
- Fluorescence microscope with a calcium imaging system

**Procedure:**

- Cell Loading: Load the TRPV1-expressing cells with a calcium-sensitive dye according to the manufacturer's protocol.
- Baseline Measurement: Record the baseline fluorescence of the cells before adding any agonist.
- Agonist Application: Add the NAE agonist to the cells and continuously record the changes in intracellular calcium concentration, as reflected by the change in fluorescence intensity.
- Data Analysis: Quantify the change in fluorescence over time. The increase in intracellular calcium upon agonist application indicates TRPV1 activation. Determine the potency of the agonist by constructing a dose-response curve.

## GPR55 Activation Assay (ERK1/2 Phosphorylation)

Objective: To measure the activation of GPR55 by monitoring the phosphorylation of downstream ERK1/2.[\[1\]](#)[\[13\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)

**Materials:**

- Cells expressing GPR55 (e.g., HEK293-GPR55)
- Serum-free cell culture medium
- GPR55 agonist (e.g., lysophosphatidylinositol - LPI)
- Antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2)
- Western blotting or ELISA-based detection system

**Procedure:**

- Cell Culture and Starvation: Culture GPR55-expressing cells and then starve them in serum-free medium for several hours to reduce basal ERK1/2 phosphorylation.
- Agonist Stimulation: Treat the cells with the GPR55 agonist for a specific time period (e.g., 5-15 minutes).
- Cell Lysis: Lyse the cells to extract total protein.
- Detection of p-ERK1/2:
  - Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-ERK1/2 and total ERK1/2.
  - ELISA: Use a sandwich ELISA kit to specifically quantify the amount of p-ERK1/2 in the cell lysates.
- Data Analysis: Normalize the p-ERK1/2 signal to the total ERK1/2 signal. An increase in the p-ERK1/2/total ERK1/2 ratio upon agonist treatment indicates GPR55 activation.

## Conclusion

The pathways governing the synthesis, degradation, and signaling of N-palmitoylethanolamine and anandamide are deeply rooted in evolutionary history. Their remarkable conservation across a wide range of species underscores their fundamental importance in regulating key physiological processes. This technical guide provides a comprehensive overview of the current understanding of these pathways, supported by quantitative data, detailed experimental protocols, and visual aids. It is our hope that this resource will serve as a valuable tool for researchers, scientists, and drug development professionals working to unravel the complexities of lipid signaling and to harness its therapeutic potential. The continued exploration of the evolutionary conservation of these pathways will undoubtedly lead to new discoveries and innovative therapeutic strategies for a variety of human diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 2. Cannabinoid Receptor Genetics and Evolution [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Substrate-selective COX-2 inhibition as a novel strategy for therapeutic endocannabinoid augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 Activation in Primary Cortical Neurons Induces Calcium-Dependent Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 'Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolutionary tuning of TRPA1 and TRPV1 thermal and chemical sensitivity in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.wur.nl [research.wur.nl]
- 13. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assay of Endocannabinoid Oxidation by Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel COX-2 products of n-3 polyunsaturated fatty acid-ethanolamine-conjugates identified in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism of the endocannabinoids, 2-arachidonylglycerol and anandamide, into prostaglandin, thromboxane, and prostacyclin glycerol esters and ethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. straingenie.com [straingenie.com]
- 20. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 'Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of endocannabinoids, their congeners and COX-2 metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Palmitoylethanolamide enhances anandamide stimulation of human vanilloid VR1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. TRPV1 and Endocannabinoids: Emerging Molecular Signals that Modulate Mammalian Vision - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The anti-inflammatory mediator palmitoylethanolamide enhances the levels of 2-arachidonoyl-glycerol and potentiates its actions at TRPV1 cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Advances in the Physiology of GPR55 in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. GPR55 and GPR35 and their relationship to cannabinoid and lysophospholipid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. GPR55: a new member of the cannabinoid receptor clan? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. GPR55 - Wikipedia [en.wikipedia.org]
- 33. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 34. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]
- 35. btz043.com [btz043.com]
- 36. biorxiv.org [biorxiv.org]
- 37. sigmaaldrich.cn [sigmaaldrich.cn]

- 38. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 39. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 40. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. Assay of Endocannabinoid Oxidation by Cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Local Ca<sup>2+</sup> signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 44. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 45. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Evolutionary Tapestry of N-Acylethanolamine Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601696#evolutionary-conservation-of-palmityl-arachidonate-pathways>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)